molecular formula C20H25Cl3O3 B1616438 Cloxestradiol CAS No. 54063-33-1

Cloxestradiol

Cat. No.: B1616438
CAS No.: 54063-33-1
M. Wt: 419.8 g/mol
InChI Key: JVLHMVXGPLKLFV-AJUWMHLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloxestradiol, also known as 17-(2,2,2-trichloroethoxy)estradiol, is a synthetic, steroidal estrogen. It is an analogue of estradiol with a 2,2,2-trichloroethoxy substitution. Although this compound itself was never marketed, its O,O-diacetate derivative, this compound acetate (brand name Genovul), has been marketed as an estrogen .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cloxestradiol is synthesized by introducing a 2,2,2-trichloroethoxy group to the estradiol molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. the general approach involves the reaction of estradiol with trichloroethanol in the presence of an acid catalyst to form the 2,2,2-trichloroethoxy derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its limited use and the fact that it was never marketed. The production of its derivative, this compound acetate, would follow similar synthetic routes with additional steps for acetylation.

Chemical Reactions Analysis

Types of Reactions

Cloxestradiol undergoes typical reactions associated with steroidal estrogens, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of various substituents at specific positions on the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketone derivatives, while reduction can regenerate the hydroxyl groups.

Scientific Research Applications

Cloxestradiol has been studied primarily for its estrogenic properties. Its applications include:

    Chemistry: Used as a model compound to study the effects of halogen substitution on steroidal estrogens.

    Biology: Investigated for its binding affinity to estrogen receptors and its effects on gene expression.

    Medicine: Explored for potential therapeutic uses in hormone replacement therapy and contraceptives.

    Industry: Limited industrial applications due to its lack of commercialization.

Mechanism of Action

Cloxestradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways related to reproductive and non-reproductive tissues .

Comparison with Similar Compounds

Cloxestradiol is similar to other synthetic steroidal estrogens, such as:

    Estradiol: The natural form of estrogen with no halogen substitution.

    Ethinylestradiol: A synthetic estrogen used in many oral contraceptives.

    Mestranol: Another synthetic estrogen used in contraceptives.

Uniqueness

The unique feature of this compound is the presence of the 2,2,2-trichloroethoxy group, which alters its pharmacokinetic and pharmacodynamic properties compared to other estrogens. This substitution can affect its binding affinity to estrogen receptors and its metabolic stability.

Properties

CAS No.

54063-33-1

Molecular Formula

C20H25Cl3O3

Molecular Weight

419.8 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-17-(2,2,2-trichloro-1-hydroxyethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C20H25Cl3O3/c1-19-9-8-14-13-5-3-12(24)10-11(13)2-4-15(14)16(19)6-7-17(19)26-18(25)20(21,22)23/h3,5,10,14-18,24-25H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18?,19+/m1/s1

InChI Key

JVLHMVXGPLKLFV-AJUWMHLFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O

SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(C(Cl)(Cl)Cl)O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.